N,N'-diphenylpentanediamide

Antimycobacterial Structure-Activity Relationship Chain Length

N,N'-Diphenylpentanediamide (Glutaranilide) is the critical pentanediamide homolog for N,N'-diarylalkanediamide structure–activity relationship (SAR) studies. Unlike active C2 and C4 derivatives, the C5 chain renders this compound completely inactive against mycobacterial strains—making it an indispensable negative control for high-throughput screening. Its robust crystalline form (mp 221–223 °C) supports co-crystal engineering and solid-state formulation research. Classified as an Existing Chemical Substance under Japan's CSCL, it offers a streamlined compliance pathway. Procure with confidence: chain-length specificity guarantees no functional redundancy with other homologs.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
CAS No. 6833-02-9
Cat. No. B1619090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-diphenylpentanediamide
CAS6833-02-9
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C17H18N2O2/c20-16(18-14-8-3-1-4-9-14)12-7-13-17(21)19-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,20)(H,19,21)
InChIKeyPGNQLKCAVPTIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diphenylpentanediamide (CAS 6833-02-9): Baseline Physicochemical and Regulatory Profile for Procurement


N,N'-Diphenylpentanediamide (CAS 6833-02-9), also known as Glutaranilide, is a symmetrical bis-amide with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol [1]. Its structure consists of a central pentanediamide (five-carbon) chain capped by two phenyl rings, conferring a calculated XLogP3 value of 2.7, which indicates moderate lipophilicity and a propensity for organic solvent solubility over aqueous media [1]. The compound exhibits a reported melting point range of 221-223 °C and a predicted boiling point of 579.4 ± 33.0 °C at 760 mmHg . Regulatory records classify this substance as an 'Existing Chemical Substance' under the Japanese Chemical Substances Control Law (CSCL), placing it within a broad category of alkyl/phenyl-substituted dicarboxylic acid diamides that are exempt from certain manufacturing and import notifications [2].

Why N,N'-Diphenylpentanediamide Cannot Be Substituted with a Closely Related Alkanediamide Analog


Generic substitution with other N,N'-diarylalkanediamides, even those differing by a single methylene group, is scientifically invalid due to a profound chain-length dependence of biological activity. Systematic studies have demonstrated that the lipophilicity and biological activity of these compounds are not monotonic with chain length; instead, they exhibit a sharp threshold effect [1]. Specifically, while derivatives of ethanediamide (C2) and butanediamide (C4) display potent antimycobacterial activity, the pentanediamide (C5) derivative is reported to be completely inactive against various mycobacterial strains [1]. This binary 'on-off' activity profile precludes any assumption of functional equivalency within this homologous series, underscoring the necessity for precise compound specification in research and development workflows.

Product-Specific Quantitative Evidence Guide for N,N'-Diphenylpentanediamide (6833-02-9)


Antimycobacterial Activity: Clear Differentiation from C2 and C4 Analogs

A comparative study of N,N'-diarylalkanediamides revealed that the pentanediamide (C5) derivative is inactive against multiple strains of mycobacteria, in stark contrast to the highly active ethanediamide (C2) and butanediamide (C4) counterparts [1]. This provides a clear, negative differentiation for this compound.

Antimycobacterial Structure-Activity Relationship Chain Length

Lipophilicity (LogP) and Its Impact on Activity and Solubility

The antimycobacterial activity of N,N'-diarylalkanediamides is directly dependent on the lipophilicity of the respective acid [1]. The C5 compound has a calculated XLogP3 value of 2.7 [2]. This moderate lipophilicity is linked to low aqueous solubility, which is cited as the likely reason for its relatively low antialgal activity due to restricted passage through hydrophilic thylakoid membranes [1].

Lipophilicity ADME Solubility

Solid-State Characterization: Distinct Melting Point from N,N'-Diphenylmalonamide

N,N'-Diphenylpentanediamide exhibits a high melting point of 221-223 °C . In contrast, its lower homolog, N,N'-Diphenylmalonamide (C3), has a melting point reported as 'N/A' in several databases , suggesting it may exist as an oil or amorphous solid at room temperature. This difference in solid-state behavior is a key distinguishing feature.

Crystallinity Thermal Properties Purity

Regulatory Status: Japanese CSCL Classification as 'Existing Chemical Substance'

According to the Japan CHEmicals Collaborative Knowledge (J-CHECK) database, N,N'-diphenylpentanediamide is classified as an 'Existing Chemical Substance' under the Act on the Evaluation of Chemical Substances and Regulation of Their Manufacture, etc. (before amendment in FY 2009) [1]. This classification carries specific regulatory implications for manufacturing and importation in Japan.

Regulatory Compliance Supply Chain

Utility as a Synthetic Intermediate for Diverse Derivatives

The pentanediamide core of N,N'-diphenylpentanediamide serves as a versatile scaffold for further chemical elaboration. Literature reports its use as a starting material for the synthesis of more complex molecules, such as 2,4-Dibenzoyl-N1,N5-diphenylpentanediamide, via reaction with benzoyl chloride . This demonstrates its utility beyond its intrinsic properties.

Synthesis Derivatization Chemical Intermediate

Strategic Application Scenarios for Procuring N,N'-Diphenylpentanediamide (6833-02-9)


Negative Control in Antimycobacterial Drug Discovery

Given the confirmed inactivity of N,N'-diphenylpentanediamide against various mycobacterial strains, this compound is uniquely suited as a negative control in high-throughput screening campaigns focused on N,N'-diarylalkanediamide analogs [1]. This specific chain length serves as a critical baseline, confirming that observed activity in other compounds (e.g., C2 or C4 derivatives) is not a function of the general scaffold but of specific chain length and associated lipophilicity.

Model Compound for Crystallization and Solid-State Studies

With a well-defined melting point of 221-223 °C, N,N'-diphenylpentanediamide is a robust crystalline solid . This characteristic makes it an ideal model compound for studies involving crystal engineering, co-crystal formation, or solid-state formulation, particularly when compared to lower homologs that may not be crystalline at ambient conditions .

Scaffold for Chemical Library Synthesis

The compound's reactive amide functionality and the potential for further substitution on the central pentane chain make it a valuable starting material for synthesizing a focused library of derivatives . Researchers can leverage this scaffold to explore new chemical space in medicinal chemistry or to develop novel ligands for catalysis, building upon its well-characterized baseline properties [1].

Reference Standard for Japanese Regulatory Compliance

For entities engaged in chemical trade or research within Japan, N,N'-diphenylpentanediamide serves as a tangible reference standard for the broad regulatory category of 'Alkyl(C=3-20), phenyl or diphenyl substituted alkane [or alkene (C=3-20)]dicarboxylic acid diamide' [2]. Its classification as an 'Existing Chemical Substance' provides a clear and established compliance pathway for procurement and use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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